2-amino-7-[3-(benzyloxy)-4-methoxyphenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
2-AMINO-7-[3-(BENZYLOXY)-4-METHOXYPHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex heterocyclic compound that features a thiazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-[3-(BENZYLOXY)-4-METHOXYPHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the condensation of thiazolidinone with aldehydes followed by cyclization reactions . The reaction conditions often involve the use of organic solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the thiazolopyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7-[3-(BENZYLOXY)-4-METHOXYPHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-AMINO-7-[3-(BENZYLOXY)-4-METHOXYPHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-AMINO-7-[3-(BENZYLOXY)-4-METHOXYPHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
Thiazolopyridine derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Uniqueness
2-AMINO-7-[3-(BENZYLOXY)-4-METHOXYPHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its specific substitution pattern, which may confer distinct biological properties and enhance its potential as a therapeutic agent.
Properties
Molecular Formula |
C20H19N3O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-amino-7-(4-methoxy-3-phenylmethoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C20H19N3O3S/c1-25-15-8-7-13(9-16(15)26-11-12-5-3-2-4-6-12)14-10-17(24)22-19-18(14)27-20(21)23-19/h2-9,14H,10-11H2,1H3,(H2,21,23)(H,22,24) |
InChI Key |
HPXNZXAYONGMSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC(=N3)N)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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